1-ethyl-N-(furan-2-ylmethyl)-4-[(thiophen-2-ylsulfonyl)amino]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-N-(2-FURYLMETHYL)-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring, a furan ring, and a thiophene sulfonyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-ETHYL-N-(2-FURYLMETHYL)-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and the introduction of the furan and thiophene sulfonyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-ETHYL-N-(2-FURYLMETHYL)-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
- 1-ETHYL-N-(2-FURYLMETHYL)-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
- N-ETHYL-1-(2-FURYLMETHYL)-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of the furan, thiophene, and pyrazole rings in 1-ETHYL-N-(2-FURYLMETHYL)-4-[(2-THIENYLSULFONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE makes it distinct and potentially more versatile in various applications .
Properties
Molecular Formula |
C15H16N4O4S2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-ethyl-N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O4S2/c1-2-19-10-12(18-25(21,22)13-6-4-8-24-13)14(17-19)15(20)16-9-11-5-3-7-23-11/h3-8,10,18H,2,9H2,1H3,(H,16,20) |
InChI Key |
DKIDAMOIICKOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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